molecular formula C9H11NO2 B2578122 4-(Ethylamino)-2-hydroxybenzaldehyde CAS No. 1379171-03-5

4-(Ethylamino)-2-hydroxybenzaldehyde

Cat. No.: B2578122
CAS No.: 1379171-03-5
M. Wt: 165.192
InChI Key: MXUJPZAMSOXMFL-UHFFFAOYSA-N
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Description

4-(Ethylamino)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethylamino group at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-2-hydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.

    Ethylation: The hydroxyl group at the 2-position is protected, and the benzaldehyde is then subjected to ethylation using ethylamine under controlled conditions.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: 4-(Ethylamino)-2-hydroxybenzoic acid.

    Reduction: 4-(Ethylamino)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethylamino)-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)-2-hydroxybenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4-(Dimethylamino)-2-hydroxybenzaldehyde: Contains a dimethylamino group instead of an ethylamino group.

    4-(Amino)-2-hydroxybenzaldehyde: Lacks the ethyl group, having only an amino group.

Uniqueness

4-(Ethylamino)-2-hydroxybenzaldehyde is unique due to the presence of both the ethylamino and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(ethylamino)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-8-4-3-7(6-11)9(12)5-8/h3-6,10,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJPZAMSOXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379171-03-5
Record name 4-(ethylamino)-2-hydroxybenzaldehyde
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